molecular formula C18H21Cl2NO2 B5975299 (2,6-dichlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine

(2,6-dichlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine

Cat. No. B5975299
M. Wt: 354.3 g/mol
InChI Key: LHHBQTGBVZVFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-dichlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, DCB-DPEMA, and has been the subject of several studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of DCB-DPEMA involves its selective binding to sigma-1 receptors, which are located in various regions of the brain and body. This binding can modulate the activity of these receptors and affect downstream signaling pathways, leading to changes in physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that DCB-DPEMA can modulate the activity of sigma-1 receptors, leading to changes in various physiological processes. For example, DCB-DPEMA has been shown to have analgesic effects in animal models of pain, suggesting its potential as a pain reliever. Additionally, DCB-DPEMA has been shown to enhance memory consolidation and improve cognitive function, suggesting its potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One advantage of using DCB-DPEMA in lab experiments is its selectivity for sigma-1 receptors, which allows for more precise targeting of these receptors compared to other compounds that may bind to multiple receptor types. However, one limitation of using DCB-DPEMA is its potential toxicity, which may limit its use in certain experiments or require careful dosing and monitoring.

Future Directions

There are several potential future directions for research involving DCB-DPEMA. One area of interest is exploring its potential therapeutic applications, particularly as a pain reliever or cognitive enhancer. Additionally, further studies on the mechanism of action of DCB-DPEMA and its effects on various physiological processes may provide new insights into the role of sigma-1 receptors in these processes. Finally, exploring the potential toxicity and safety of DCB-DPEMA may be important for its continued use in scientific research.

Synthesis Methods

The synthesis of DCB-DPEMA involves a multi-step process that includes the reaction of 2,6-dichlorobenzyl chloride with 3,4-dimethoxyphenethylamine, followed by the addition of sodium hydride and methyl iodide. This reaction produces DCB-DPEMA as a white powder with a melting point of 125-127°C.

Scientific Research Applications

DCB-DPEMA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively bind to sigma-1 receptors, which are involved in various physiological processes, including pain perception, memory, and mood regulation. DCB-DPEMA has been used in several studies exploring the role of sigma-1 receptors in these processes and may have potential therapeutic applications in the future.

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2/c1-21(12-14-15(19)5-4-6-16(14)20)10-9-13-7-8-17(22-2)18(11-13)23-3/h4-8,11H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHBQTGBVZVFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-dichlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine

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